![molecular formula C13H12N6 B3053671 N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine CAS No. 551919-54-1](/img/structure/B3053671.png)

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Vue d'ensemble

Description

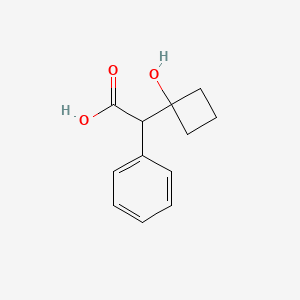

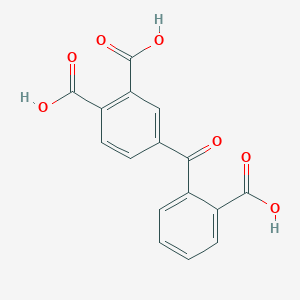

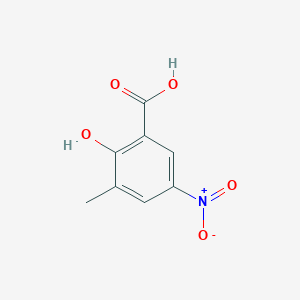

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a small molecule with the chemical formula C₁₃H₁₂N₆ . It belongs to the class of aminopyrimidines and derivatives , characterized by an amino group attached to a pyrimidine ring. The compound’s molecular structure combines elements of pyrazole, pyridazine, and pyrimidine, making it intriguing for pharmacological investigation .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrimidine ring fused with a pyrazolo[1,5-b]pyridazin-3-yl moiety. The cyclopropyl group adds rigidity to the structure, potentially influencing its biological activity. A three-dimensional representation reveals the spatial arrangement of atoms, which impacts interactions with biological targets .

Chemical Reactions Analysis

While specific chemical reactions involving N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine remain scarce in the literature, it likely participates in nucleophilic substitutions, hydrogen bonding, and π-π stacking interactions. Investigating its reactivity with various electrophiles and nucleophiles could provide valuable insights .

Applications De Recherche Scientifique

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives have been studied for their inhibitory effect on Glycogen synthase kinase 3 (GSK-3), which is crucial due to GSK-3's wide-ranging health implications. Through molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses, the interaction modes of these compounds with human GSK-3 have been explored. This research is vital for understanding and potentially treating diseases associated with GSK-3 dysregulation (Xiao et al., 2006).

Potential in Treating Type 2 Diabetes

These compounds have shown promise in treating type 2 diabetes. By inhibiting GSK-3, they could potentially control plasma glucose levels in type 2 diabetics. Studies on the structure-activity relationships of these compounds have led to the identification of potent and selective inhibitors with good cellular efficacy. This could be a significant step forward in developing new therapies for type 2 diabetes (Tavares et al., 2004).

Anticancer Properties

Some derivatives of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine have been synthesized and tested for their anti-proliferative activities in various cancer cell lines. They have demonstrated potent anti-proliferative and CDK9 inhibitory activities. One of the lead compounds showed the ability to reduce anti-apoptotic protein levels and induce cancer cell apoptosis, indicating potential as anticancer agents (Lukasik et al., 2012).

Antimicrobial and Antioxidant Activities

These compounds have also been explored for their antimicrobial and antioxidant properties. They have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. Additionally, compounds belonging to the pyrazolo[1,5-a]pyrimidine series exhibited significant antioxidant activities, potentially opening avenues for their use in related therapeutic applications (Zaki et al., 2016).

Propriétés

IUPAC Name |

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-2-12-10(8-16-19(12)15-6-1)11-5-7-14-13(18-11)17-9-3-4-9/h1-2,5-9H,3-4H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGHIASAHLPQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426087 | |

| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

CAS RN |

551919-54-1 | |

| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

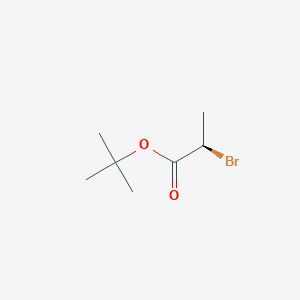

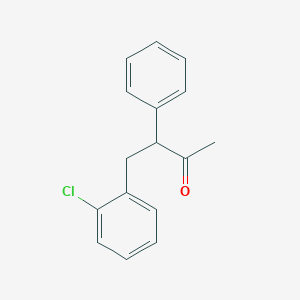

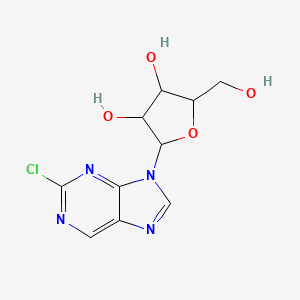

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)